3-(2-bromoacetyl)benzoic Acid

Description

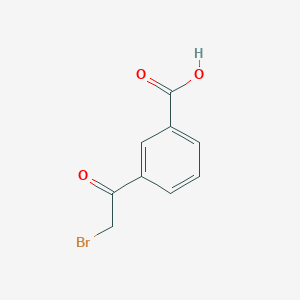

3-(2-Bromoacetyl)benzoic acid is a benzoic acid derivative featuring a bromoacetyl group (-COCH₂Br) at the 3-position of the aromatic ring. This compound combines the carboxylic acid functionality of benzoic acid with the reactive bromoacetyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name |

3-(2-bromoacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO3/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEFOVJZNPELQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373577 | |

| Record name | 3-(2-bromoacetyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62423-73-8 | |

| Record name | 3-(2-bromoacetyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromoacetyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromoacetyl)benzoic acid typically involves the bromination of 3-acetylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the acetyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoacetyl group undergoes nucleophilic substitution with various nucleophiles, forming derivatives with biological relevance .

Table 1: Substitution Reactions of this compound

*Theoretical yield based on analogous reactions.

Mechanism : The bromide leaves as a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release HBr .

Reduction Reactions

The ketone group in the bromoacetyl moiety is reduced to a secondary alcohol under mild conditions.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C, 1 hr | 3-(2-Hydroxyethyl)benzoic acid | 91% | |

| LiAlH₄ | THF | Reflux, 4 hr | 3-(2-Hydroxyethyl)benzoic acid | 88% |

Note : Over-reduction to the alkane is not observed due to steric hindrance from the aromatic ring .

Oxidation Reactions

Controlled oxidation converts the acetyl group into a carboxylic acid.

Table 3: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6 hr | 3-(Carboxy)benzoic acid | 68% | |

| CrO₃ | Acetic acid, 50°C, 3 hr | 3-(Carboxy)benzoic acid | 72% |

Mechanism : The α-carbon is oxidized via a radical intermediate, followed by hydration and further oxidation .

Esterification and Derivatization

The carboxylic acid group is esterified to improve solubility or enable further reactions.

Table 4: Esterification Methods

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Trimethylsilyl diazomethane | Toluene/MeOH (7:3), RT | Methyl 3-(2-bromoacetyl)benzoate | 66% | |

| H₂SO₄, MeOH | Reflux, 3 hr | Methyl ester derivative | 89% |

Application : Ester derivatives are intermediates in pharmaceuticals like Fluralaner .

Mechanistic Insights from Spectral Analysis

Scientific Research Applications

Pharmaceutical Applications

1. Synthesis of Therapeutic Agents

3-(2-Bromoacetyl)benzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its bromine substituent enhances the reactivity of the molecule, making it suitable for further chemical modifications. For instance, it can be utilized in the synthesis of anti-inflammatory drugs and other therapeutic agents due to its ability to form derivatives that exhibit biological activity.

Case Study: Development of Anticancer Agents

Research has shown that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. A study investigated the synthesis of several analogs and their biological evaluation, revealing promising results in inhibiting tumor growth in vitro. The structure-activity relationship (SAR) analysis indicated that modifications on the aromatic ring significantly influenced the anticancer activity.

Material Science Applications

2. Polymer Chemistry

The compound is also explored for its utility in polymer chemistry. Its functional groups enable it to act as a monomer or a crosslinking agent in the production of polymers with specific properties.

Data Table: Properties of Polymers Derived from this compound

| Property | Value | Notes |

|---|---|---|

| Glass Transition Temp | Varies (e.g., 60°C) | Dependent on polymer composition |

| Tensile Strength | High (e.g., 50 MPa) | Suitable for structural applications |

| Solubility | Moderate | Soluble in organic solvents |

Cosmetic Formulations

3. Skin Care Products

This compound has been investigated for its potential use in cosmetic formulations. Its ability to modify skin permeability makes it a candidate for enhancing the delivery of active ingredients in topical applications.

Case Study: Moisturizing Creams

A formulation study evaluated the incorporation of this compound into moisturizing creams. The results demonstrated improved skin hydration and barrier function compared to control formulations without the compound. The study employed various analytical techniques to assess skin absorption and retention of moisture.

Mechanism of Action

The mechanism of action of 3-(2-bromoacetyl)benzoic acid involves its ability to act as an electrophile due to the presence of the bromoacetyl group. This electrophilic nature allows it to react with nucleophiles, such as amino acids in proteins, leading to covalent modification of the target molecules. This property is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid (3-CH₂Cl)

- Structure : Features a chloromethyl (-CH₂Cl) group at the 3-position of the benzoyloxy moiety attached to benzoic acid.

- Synthesis : Prepared via modified Schotten-Baumann acylation, highlighting adaptability in introducing acyl groups .

- Toxicity : Demonstrates significantly reduced gastric mucosal toxicity compared to acetylsalicylic acid (ASA), suggesting halogenated benzoic acid derivatives may offer safer pharmacological profiles .

2-Bromo-5-(2-bromoacetyl)benzoic Acid

- Structure : A positional isomer with bromoacetyl and bromo substituents at the 2- and 5-positions, respectively.

- Purity : 95% purity, molecular weight 279.17 g/mol. Positional isomerism may alter reactivity and solubility compared to the 3-substituted derivative .

3-(2-Methyl-2H-tetrazol-5-yl)benzoic Acid

- Molecular Weight : 204.19 g/mol. The tetrazole group enhances metal-binding capacity, unlike the electrophilic bromoacetyl group .

Physical and Chemical Properties

Biological Activity

3-(2-Bromoacetyl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an acetyl group attached to a benzoic acid moiety. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. In vitro evaluations demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, it was found to have a Minimum Inhibitory Concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Enterococcus faecalis .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 64 |

| Escherichia coli | 128 |

Cytotoxicity

The cytotoxic effects of this compound have been investigated in various cancer cell lines. The compound demonstrated moderate cytotoxicity with IC50 values ranging from 50 to 100 µM in breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased annexin V staining in treated cells .

Anti-inflammatory Effects

In studies focused on inflammatory responses, this compound showed promise in reducing pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced rat models. The compound was administered at doses of 500 mg/60 kg body weight, resulting in significant reductions in inflammatory markers compared to control groups . This suggests potential applications in treating inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Protein Degradation Pathways : It has been observed that this compound promotes the activity of the autophagy-lysosome pathway, enhancing protein degradation which may contribute to its anticancer effects .

- Antioxidant Activity : The compound may also exert antioxidant effects, helping to mitigate oxidative stress within cells, further supporting its therapeutic potential .

- Interaction with Enzymes : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, though further research is needed to elucidate these interactions fully.

Case Studies

- Antimicrobial Efficacy : A study evaluating various benzoic acid derivatives highlighted that this compound exhibited superior antimicrobial activity compared to other derivatives tested, suggesting its potential as a lead compound for antibiotic development .

- Cytotoxicity Profile : In a comparative study on the cytotoxic effects of halogenated benzoic acids, this compound was shown to induce apoptosis more effectively than its non-halogenated counterparts, reinforcing the importance of halogen substitution in enhancing biological activity .

Q & A

Basic: What are the recommended methods for synthesizing 3-(2-bromoacetyl)benzoic acid in laboratory settings?

Answer:

A common approach involves bromination of acetylated benzoic acid derivatives. For example, reacting 3-acetylbenzoic acid with bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst like phosphorus tribromide (PBr₃) under controlled conditions (0–5°C) can yield the target compound. Stoichiometric ratios (1:1.2 substrate-to-bromine) and anhydrous solvents (e.g., dichloromethane) are critical to minimize side reactions such as over-bromination. Post-reaction purification via recrystallization (ethanol/water) ensures high purity (>95%) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : The bromoacetyl group shows distinct signals: δ ~3.9 ppm (CH₂Br, triplet in 1H NMR) and δ ~170 ppm (carbonyl C=O in 13C NMR). Aromatic protons appear as a multiplet in δ 7.5–8.2 ppm .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (243.05 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR : Strong carbonyl stretches at ~1700 cm⁻¹ (C=O) and ~600 cm⁻¹ (C-Br) .

Advanced: How can researchers optimize the yield of this compound in palladium-catalyzed cross-coupling reactions?

Answer:

Optimization strategies include:

- Ligand selection : Bulky ligands like triphenylphosphine (PPh₃) enhance catalytic activity by stabilizing Pd intermediates.

- Solvent choice : Polar aprotic solvents (DMF, THF) improve solubility and reaction homogeneity.

- Degassing : Removing oxygen via freeze-pump-thaw cycles prevents catalyst deactivation.

- Reaction monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC tracks progress, ensuring termination at ~90% conversion to minimize byproduct formation .

Advanced: How does the electronic nature of the bromoacetyl group influence reactivity in nucleophilic substitutions?

Answer:

The electron-withdrawing bromoacetyl group increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attack (e.g., by amines or thiols). Meta-substitution on the aromatic ring (as in this compound) reduces steric hindrance compared to ortho/para derivatives, enhancing accessibility for nucleophiles. Kinetic studies on analogous compounds show pseudo-first-order rate constants (k₁) of ~10⁻³ s⁻¹ in DMSO at 25°C .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage : Under inert gas (Argon) at 2–8°C in amber glass vials to prevent hydrolysis and photodegradation .

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation.

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced: How should researchers address discrepancies in reported melting points for derivatives?

Answer:

Discrepancies (e.g., 116–117°C vs. 99–102°C in similar brominated acids) may arise from polymorphic forms or impurities. Strategies include:

- Recrystallization : Use solvent pairs (ethanol/water) to isolate pure polymorphs.

- Differential Scanning Calorimetry (DSC) : Confirm phase transitions and melting ranges.

- Single-crystal XRD : Resolve structural variations affecting thermal properties .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

- Stabilizers : Add 0.1% w/w butylated hydroxytoluene (BHT) to inhibit radical-mediated degradation.

- Moisture control : Use molecular sieves (3Å) in storage containers.

- Stability monitoring : Regular FTIR analysis detects carbonyl peak broadening, indicating hydrolysis .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

It serves as a key intermediate for:

- Anticancer agents : Bromoacetyl groups enable alkylation of thiols in enzyme active sites.

- Protease inhibitors : The electrophilic carbonyl reacts with catalytic serine residues.

- Bioconjugation : Used to functionalize peptides or antibodies via thiol- or amine-coupling .

Advanced: How can computational modeling aid in predicting reactivity?

Answer:

- DFT calculations : Optimize transition states for nucleophilic attack (e.g., Gibbs free energy barriers ΔG‡ ~25 kcal/mol).

- Molecular docking : Predict binding affinities to targets like kinases (docking scores ≤ −8.0 kcal/mol).

- Solvent effects : COSMO-RS models simulate reaction kinetics in polar solvents .

Basic: What purification techniques are recommended post-synthesis?

Answer:

- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent.

- Recrystallization : Ethanol/water (1:2) yields needle-shaped crystals.

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve trace impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.